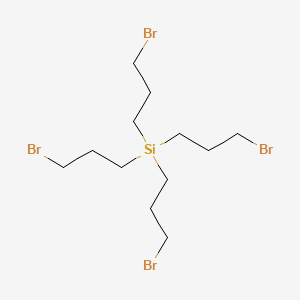
Silane, tetrakis(3-bromopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, tetrakis(3-bromopropyl)-, also known as tetrakis(3-bromopropyl)silane, is an organosilicon compound with the molecular formula C12H24Br4Si. This compound is characterized by the presence of four bromopropyl groups attached to a central silicon atom. It is used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Silane, tetrakis(3-bromopropyl)- can be synthesized through the reaction of silicon tetrachloride with 3-bromopropylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
- Preparation of 3-bromopropylmagnesium bromide by reacting 3-bromopropyl bromide with magnesium in anhydrous ether.
- Addition of silicon tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of silane, tetrakis(3-bromopropyl)- often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Silane, tetrakis(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium or platinum catalysts are often employed in hydrosilylation and cross-coupling reactions.
Solvents: Anhydrous solvents, such as tetrahydrofuran (THF) or toluene, are typically used to maintain reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopropylsilane derivatives, while hydrosilylation with alkenes produces alkylsilane compounds.
科学的研究の応用
Silane, tetrakis(3-bromopropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound can be functionalized to create biocompatible materials for biomedical applications.
Medicine: It is explored for use in drug delivery systems and as a component in diagnostic tools.
Industry: The compound is utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.
作用機序
The mechanism of action of silane, tetrakis(3-bromopropyl)- involves its ability to undergo various chemical transformations. The bromopropyl groups can participate in nucleophilic substitution reactions, allowing the compound to be functionalized with different chemical groups. The silicon atom provides a stable framework for these modifications, making the compound versatile in various applications.
類似化合物との比較
Similar Compounds
(3-Bromopropyl)trichlorosilane: Similar in structure but with three chlorine atoms instead of bromopropyl groups.
(3-Bromopropyl)trimethoxysilane: Contains three methoxy groups in place of bromopropyl groups.
Tetrakis(4-bromophenyl)silane: Features bromophenyl groups instead of bromopropyl groups.
Uniqueness
Silane, tetrakis(3-bromopropyl)- is unique due to its four bromopropyl groups, which provide multiple sites for chemical modification. This makes it highly versatile for use in various chemical reactions and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
850883-22-6 |
|---|---|
分子式 |
C12H24Br4Si |
分子量 |
516.02 g/mol |
IUPAC名 |
tetrakis(3-bromopropyl)silane |
InChI |
InChI=1S/C12H24Br4Si/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-12H2 |
InChIキー |
KTBPOOFLBREMIO-UHFFFAOYSA-N |
正規SMILES |
C(C[Si](CCCBr)(CCCBr)CCCBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


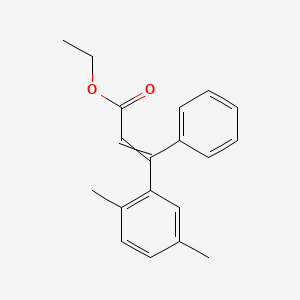
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)


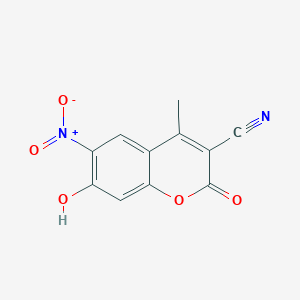
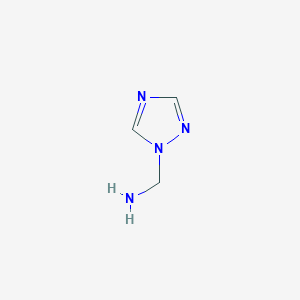
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

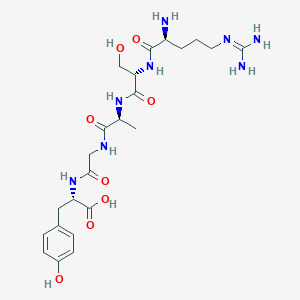

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
